molecular formula C7H5N3O2 B1605197 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione CAS No. 31384-08-4

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione

Cat. No.: B1605197
CAS No.: 31384-08-4
M. Wt: 163.13 g/mol
InChI Key: VCKHUKYVNQGELA-UHFFFAOYSA-N
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Description

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione is a heterocyclic compound with the molecular formula C7H5N3O2. It is characterized by a fused ring system containing both pyridine and pyridazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione typically involves the annulation of a pyridone pattern. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-pyridone with hydrazine derivatives can lead to the formation of the desired pyridazine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield pyridazinone derivatives, while substitution reactions can produce a variety of functionalized pyridazines .

Scientific Research Applications

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets. For example, its derivatives can inhibit COX-1 and COX-2 enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory prostaglandins. This dual inhibition is achieved through specific structural features that allow the compound to fit into the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its simpler analogs .

Properties

IUPAC Name

2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKHUKYVNQGELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279921
Record name 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31384-08-4
Record name 31384-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 31384-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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